2-Bromo-N,N-diethylethylamine hydrobromide

Beschreibung

The exact mass of the compound 2-Bromoethyldiethylammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-bromo-N,N-diethylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrN.BrH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMHCDKXKXBKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147810 | |

| Record name | 2-Bromoethyldiethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-72-3 | |

| Record name | 2-Bromo-N,N-diethylethylamine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethyldiethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethyldiethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyldiethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-N,N-diethylethylamine hydrobromide chemical properties

An In-depth Technical Guide to 2-Bromo-N,N-diethylethylamine Hydrobromide for Advanced Chemical Synthesis

Introduction

This compound is a pivotal reagent in synthetic organic chemistry, valued for its role as a versatile building block in the construction of more complex molecular architectures. Its utility is primarily derived from the presence of a reactive bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is critical for its effective application in experimental design. This compound is a quaternary ammonium salt, which confers specific characteristics regarding its solubility and stability.[1]

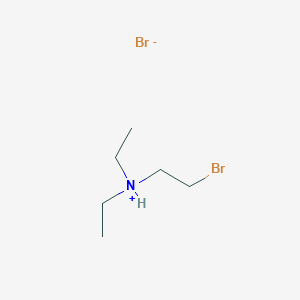

Chemical Structure

The molecule consists of a diethylamino group attached to an ethyl bromide moiety, with the amine nitrogen protonated and paired with a bromide counter-ion. This hydrobromide salt form enhances the compound's stability and simplifies its handling as a solid.[2]

Caption: Structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties are summarized below for quick reference. The compound typically appears as a white to yellow crystalline solid, a characteristic that aids in its visual identification and quality assessment.[2]

| Property | Value | Reference(s) |

| CAS Number | 1069-72-3 | |

| Molecular Formula | C₆H₁₅Br₂N | [2][3] |

| Molecular Weight | 261.00 g/mol | [2] |

| Appearance | White to yellow crystalline solid/powder | [2][3] |

| Melting Point | 208 - 215 °C (decomposes) | [4] |

| Solubility | Soluble in polar solvents like water. | [2][5] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dry, dark place. | [6] |

| Key Identifiers (SMILES) | Br.CCN(CC)CCBr |

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved through the alkylation of diethylamine.[2] However, for most laboratory applications, the commercially available hydrobromide salt is used. A critical, and often necessary, first step before its use in nucleophilic substitution reactions is the liberation of the free amine.

Experimental Protocol: Liberation of the Free Amine

The hydrobromide salt is stable but unreactive as an amine nucleophile. To utilize it in reactions requiring the free tertiary amine, it must be neutralized. This protocol is self-validating as the successful extraction into an organic solvent confirms the formation of the neutral, less polar free amine.

Objective: To convert the this compound salt into its free amine form for subsequent reactions.

Methodology:

-

Dissolution: Dissolve this compound in deionized water.

-

Neutralization: Cool the aqueous solution in an ice bath and slowly add a saturated solution of sodium carbonate (Na₂CO₃) with stirring until the solution is basic (confirm with pH paper). The carbonate base deprotonates the ammonium salt to liberate the free amine.[2][7]

-

Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the free amine into an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery.[2][7]

-

Drying: Combine the organic layers and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Confirmation: The resulting oil or solid is the free amine, 2-Bromo-N,N-diethylethanamine. Its identity can be confirmed by spectroscopic methods (e.g., ¹H NMR) if required.[8]

Synthesis Workflow Visualization

The process of preparing the free amine for reaction is a foundational workflow for leveraging this reagent.

Caption: Workflow for the liberation of the free amine.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the carbon-bromine bond. The bromine atom is an effective leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

This is the most common reaction type for this reagent. It serves as an electrophile, allowing for the introduction of the diethylaminoethyl group onto a variety of nucleophiles.[2]

-

Mechanism: The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single concerted step.

-

Applications: This reactivity is exploited to synthesize a wide range of derivatives. For instance, reaction with other amines can form more complex polyamines, while reaction with hydroxide or alkoxides can yield alcohols or ethers.[2]

Caption: General Sₙ2 mechanism involving 2-bromo-N,N-diethylethylamine.

Role as an Alkylating Agent

As an electrophile, the compound is an effective alkylating agent.[2] This property is fundamental to its use as a synthetic intermediate. By transferring the diethylaminoethyl group, it allows for the strategic modification of lead compounds in drug discovery, potentially altering their solubility, basicity, or pharmacological activity.

Applications in Research and Drug Development

The primary value of this compound lies in its function as a synthetic intermediate for introducing the diethylaminoethyl moiety into target molecules.

-

Pharmaceutical Synthesis: It is a documented reagent in the synthesis of compounds with potential therapeutic value. For example, it is used to synthesize benzothiopyranoindazoles, a class of compounds investigated for their anticancer activity against murine leukemias.[4][6]

-

Pharmacological Research: While biological activity data for the compound itself is limited, its structural similarity to known biologically active compounds, such as anticholinergic agents, makes its derivatives interesting candidates for pharmacological screening.[2] The diethylaminoethyl group is a common structural motif in many pharmaceuticals, influencing receptor binding and pharmacokinetic properties.

Safety, Handling, and Storage Protocols

Proper handling of this compound is essential due to its toxicity.

Hazard Identification

-

Toxicity: Toxic if swallowed and toxic in contact with skin.[9]

-

Irritation: May cause irritation to the respiratory tract, skin, and eyes.[5][9]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[9]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] The compound can be hygroscopic, so protection from moisture is important.

-

Incompatibilities: Keep away from strong oxidizing agents.[5]

-

Stability: The compound is stable under recommended storage conditions.[5]

First Aid and Spill Management

-

Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water.[9]

-

Skin Contact: In case of skin contact, wash immediately with plenty of soap and water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Spills: For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5] Evacuate the area and ensure adequate ventilation.

References

- Smolecule. (n.d.). Buy this compound | 1069-72-3.

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-N,N-diethylethanamine. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No: 1069-72-3. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Buy this compound | 1069-72-3 [smolecule.com]

- 3. This compound, 98% 100 g | Request for Quote [thermofisher.com]

- 4. This compound | 1069-72-3 [chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound(5392-81-4) 1H NMR spectrum [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-N,N-diethylethylamine hydrobromide (CAS 1069-72-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

2-Bromo-N,N-diethylethylamine hydrobromide is a key reagent in organic synthesis, valued for its role as a versatile intermediate in the construction of more complex molecular architectures.[1] With the CAS number 1069-72-3, this compound is a stable, crystalline solid, which enhances its shelf-life and handling characteristics in a laboratory setting.[1][2] Its utility is primarily derived from the presence of a reactive bromine atom, which can readily participate in nucleophilic substitution reactions.[1] This reactivity profile makes it an essential tool for medicinal chemists and drug development professionals, particularly in the synthesis of novel therapeutic agents.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling, with insights aimed at leveraging its full potential in a research and development context.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its reactivity, solubility, and appropriate handling and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C6H15Br2N | [4][5] |

| Molecular Weight | 261.00 g/mol | [1][4] |

| Appearance | White to yellow crystalline solid/powder | [1][5] |

| Melting Point | 211-215 °C (decomposes) | [2] |

| Solubility | Soluble in polar solvents like water. | [1] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. It is hygroscopic. | [6] |

The Chemistry of Synthesis: A Practical Perspective

The synthesis of this compound is a multi-step process that can be approached through various established methods. The most common route involves the bromination of an ethylamine derivative followed by quaternization and salt formation.[1]

Representative Synthetic Pathway

A prevalent method for the synthesis of this compound involves the reaction of diethylamine with a suitable bromo- Gagent. The resulting amine is then treated with hydrobromic acid to yield the desired hydrobromide salt, which enhances its stability and ease of handling.[1]

A typical laboratory-scale synthesis can be conceptualized as follows:

Caption: A simplified workflow for the synthesis of this compound.

Step-by-Step Synthetic Protocol

The following protocol outlines a representative procedure for the synthesis of this compound. It is crucial to perform this synthesis in a well-ventilated fume hood with appropriate personal protective equipment.

-

Liberation of the Free Amine: If starting from a commercially available salt of a precursor, it must first be converted to its free amine form. This is typically achieved by dissolving the salt in water and adding a saturated solution of a weak base, such as sodium carbonate, until the solution is basic.[1][7]

-

Extraction: The liberated free amine is then extracted from the aqueous phase using an appropriate organic solvent, such as ethyl acetate.[1][7] The organic layers are combined and dried over an anhydrous salt like sodium sulfate.

-

Alkylation Reaction: The dried organic solution containing the free amine is then reacted with a brominating agent, such as 2-bromoethyl chloride, under controlled temperature conditions to prevent side reactions.[1]

-

Formation of the Hydrobromide Salt: After the reaction is complete, the resulting 2-Bromo-N,N-diethylethylamine is treated with hydrobromic acid. This protonates the tertiary amine, forming the hydrobromide salt.[1]

-

Isolation and Purification: The hydrobromide salt, being less soluble in the organic solvent, will precipitate out of the solution. The solid product is then collected by filtration.[1] To further purify the product, it can be washed with a cold solvent like acetone to remove any unreacted starting materials or byproducts.[1]

-

Drying: The final product is dried under vacuum to remove any residual solvent, yielding the white to yellow crystalline this compound.[1]

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its bifunctional nature, possessing both a nucleophilic tertiary amine and a reactive alkyl bromide, allows for its incorporation into diverse molecular scaffolds.

One notable application is in the synthesis of benzothiopyranoindazoles, a class of compounds that have demonstrated significant anticancer activity, particularly against murine leukemias.[2][3] In this context, the 2-Bromo-N,N-diethylethylamine moiety is often introduced to impart desirable pharmacokinetic properties or to interact with specific biological targets.

Furthermore, its structural similarity to biologically active compounds makes it a subject of interest in biochemical studies, potentially in research related to neurotransmitter systems.[1] The diethylaminoethyl group is a common structural motif in many pharmaceuticals, including antihistamines, anticholinergics, and local anesthetics.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous and can cause serious eye damage, skin irritation, and respiratory irritation. It is also toxic if swallowed.[4][8] Therefore, stringent safety measures must be in place.

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory. A face shield should be worn if there is a risk of splashing.[9]

-

Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. A lab coat or chemical-resistant apron is also necessary to prevent skin contact.[9]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

-

Hygiene: Always wash hands thoroughly after handling the compound and before leaving the laboratory.[9]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

If Swallowed: Immediately call a poison control center or doctor.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][9]

-

In Case of Skin Contact: Wash with plenty of soap and water.[4]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]

Storage and Disposal

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] It is hygroscopic and should be protected from moisture.[6] Disposal of this chemical must be in accordance with local, regional, and national hazardous waste regulations.[6]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its predictable reactivity, coupled with its stable salt form, makes it a reliable building block for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory. By leveraging the insights provided in this guide, researchers and drug development professionals can confidently incorporate this important intermediate into their synthetic strategies to advance the development of new and innovative therapeutics.

References

- Smolecule. (n.d.). Buy this compound | 1069-72-3.

- ChemicalBook. (n.d.). This compound synthesis.

- Thermo Fisher Scientific. (n.d.). This compound, 98%.

- ChemicalBook. (2025). This compound | 1069-72-3.

- CDH Fine Chemical. (n.d.). 2-Bromo Ethylamine Hydrobromide CAS No 2576-47-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ECHEMI. (n.d.). (2-Bromoethyl)dimethylamine hydrobromide SDS, 2862-39-7 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 2-Bromo-N,N-diethylethylamine 98 1069-72-3.

- Thermo Scientific Chemicals. (n.d.). This compound, 98% 100 g | Contact Us.

- Pharmaffiliates. (n.d.). CAS No : 1069-72-3 | Product Name : this compound.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(Diethylamino)ethyl Bromide Hydrobromide 1069-72-3.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- TCI AMERICA. (n.d.). 2-(Diethylamino)ethyl Bromide Hydrobromide 1069-72-3.

Sources

- 1. Buy this compound | 1069-72-3 [smolecule.com]

- 2. This compound | 1069-72-3 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. This compound, 98% 100 g | Request for Quote [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Molecular structure of 2-Bromo-N,N-diethylethylamine hydrobromide

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-N,N-diethylethylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS No: 1069-72-3), a crucial synthetic intermediate in pharmaceutical research and development.[1][2] This document moves beyond a simple recitation of properties, instead offering a detailed exploration of the analytical methodologies employed to elucidate and confirm its structure. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and step-by-step protocols are provided to serve as a self-validating system for researchers. This guide is intended to be a field-proven resource for scientists engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Significance of Structural Elucidation

This compound is a key building block in organic synthesis, notably in the development of benzothiopyranoindazoles, which have shown potential anticancer activity.[1][2] The precise arrangement of atoms within this molecule is paramount, as its reactivity and suitability as a synthetic precursor are direct consequences of its molecular architecture. The presence of a tertiary amine, an alkyl bromide, and its formulation as a hydrobromide salt all contribute to its unique chemical behavior.

This guide will provide a multi-faceted approach to confirming the molecular structure of this compound, integrating data from various analytical techniques to build a cohesive and unambiguous structural assignment.

Fundamental Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before undertaking more complex structural analysis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1069-72-3 | [3] |

| Molecular Formula | C₆H₁₅Br₂N | [3][4] |

| Molecular Weight | 261.00 g/mol | [3] |

| Appearance | White to yellow solid/powder | [4] |

| Melting Point | 211-215 °C (with decomposition) | [1] |

| IUPAC Name | 2-bromo-N,N-diethylethanamine;hydrobromide | [4] |

| SMILES String | CCN(CC)CCBr.Br | |

| InChI Key | HLMHCDKXKXBKQK-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization: A Multi-Technique Approach

No single analytical technique provides a complete picture of a molecule's structure. Therefore, a combination of spectroscopic methods is employed to gain orthogonal and confirmatory data points. The workflow for the structural elucidation of this compound is outlined below.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

We begin with NMR as it provides unambiguous information about the connectivity of the molecule. The number of signals, their splitting patterns (multiplicity), and their integration in ¹H NMR, along with the chemical shifts in both ¹H and ¹³C NMR, allow for a complete mapping of the proton and carbon environments. Given the simple aliphatic nature of this molecule, a standard one-dimensional NMR analysis is sufficient for full characterization.

The following protocol is designed to yield high-quality, reproducible NMR spectra.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). D₂O is often a good choice for hydrobromide salts due to their high polarity.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Based on the known structure, we can predict the expected NMR spectra.

¹H NMR Spectrum:

-

Triplet (6H): Corresponding to the six protons of the two methyl groups (-CH₃) of the ethyl substituents. The signal is split into a triplet by the adjacent methylene (-CH₂-) group.

-

Quartet (4H): Corresponding to the four protons of the two methylene groups (-CH₂-) attached to the nitrogen atom. This signal is split into a quartet by the adjacent methyl (-CH₃) group.

-

Triplet or Multiplet (2H): Corresponding to the methylene group adjacent to the nitrogen (-N-CH₂-).

-

Triplet or Multiplet (2H): Corresponding to the methylene group adjacent to the bromine atom (-CH₂-Br).

¹³C NMR Spectrum:

-

~4 Signals: Corresponding to the four distinct carbon environments in the molecule: the methyl carbons, the methylene carbons attached to nitrogen, the methylene carbon adjacent to the nitrogen in the bromoethyl chain, and the methylene carbon attached to the bromine.

Note: The presence of the hydrobromide can lead to peak broadening, especially for the protons near the protonated nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

While NMR excels at mapping the carbon-hydrogen framework, IR provides direct evidence for the presence of specific bonds. In this case, IR is used to confirm the presence of C-H bonds in an aliphatic system and the N-H bond of the protonated amine, which is a key feature of the hydrobromide salt.

Step-by-Step Protocol for Attenuated Total Reflectance (ATR) IR:

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

~2900-3000 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching of the aliphatic methylene and methyl groups.

-

~2400-2700 cm⁻¹: A broad absorption band characteristic of the N⁺-H stretch of a tertiary amine salt. This is a key diagnostic peak.

-

~1470 cm⁻¹: C-H bending vibrations.

-

~500-700 cm⁻¹: A peak corresponding to the C-Br stretch, although this can sometimes be weak and in a crowded region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is invaluable for confirming the molecular weight and aspects of the structure.

MS directly measures the molecular weight of the free base after the hydrobromide has been removed, providing a definitive check on the elemental composition. The fragmentation pattern can also offer clues about the molecule's connectivity. Electrospray Ionization (ESI) is the preferred method for this polar, pre-charged molecule.

Step-by-Step Protocol for ESI-MS:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. The expected parent ion will be the protonated free base [M+H]⁺, where M is the free base (C₆H₁₄BrN).

-

-

Parent Ion: The molecular weight of the free base (2-Bromo-N,N-diethylethanamine) is approximately 180.09 g/mol .[5] In positive mode ESI-MS, the expected parent ion would correspond to the free base, which has a monoisotopic mass of approximately 179.03 Da for the C₆H₁₄⁷⁹BrN isotope and 181.03 Da for the C₆H₁₄⁸¹BrN isotope. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern with two peaks of roughly equal intensity separated by 2 m/z units should be observed. This "doublet" is a hallmark of a monobrominated compound.

-

Fragmentation: Common fragmentation pathways would involve the loss of the bromine atom or cleavage of the C-C or C-N bonds.

Integrated Structural Analysis and Conclusion

The convergence of data from NMR, IR, and MS provides an unassailable confirmation of the molecular structure of this compound.

Caption: Logical relationship of integrated data for structural confirmation.

The ¹H and ¹³C NMR data establish the connectivity of the ethyl and bromoethyl groups around the central nitrogen atom. IR spectroscopy confirms the presence of an aliphatic structure and, crucially, the protonated tertiary amine characteristic of the hydrobromide salt. Finally, mass spectrometry verifies the correct molecular weight and the presence of a single bromine atom through its distinct isotopic signature. This rigorous, multi-technique approach ensures the identity and purity of this compound, providing researchers with the confidence needed to employ it in further synthetic applications.

References

-

PubChem. (n.d.). 2-Bromo-N,N-diethylethanamine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-N,N-diethylethylamine hydrobromide

Introduction: The Strategic Importance of 2-Bromo-N,N-diethylethylamine hydrobromide in Pharmaceutical R&D

This compound is a pivotal building block in the landscape of modern organic synthesis and pharmaceutical development.[1][2][3] Its structure, featuring a reactive bromine atom and a diethylamino group, makes it a versatile intermediate for introducing the diethylaminoethyl moiety into a wide range of molecules.[1][4] This functional group is a common feature in many biologically active compounds, and as such, this compound is instrumental in the synthesis of various pharmaceuticals, including anticancer agents like benzothiopyranoindazoles.[2][3] This guide provides a comprehensive overview of a common and reliable pathway for its synthesis, grounded in established chemical principles and supported by practical, field-proven insights.

The Primary Synthesis Pathway: Bromination of 2-Diethylaminoethanol

The most prevalent and industrially scalable method for synthesizing this compound involves the bromination of 2-diethylaminoethanol using hydrobromic acid. This reaction is a classic example of a nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by a bromide ion. The use of hydrobromic acid serves a dual purpose: it acts as both the bromide source and the acid catalyst that protonates the hydroxyl group, converting it into a good leaving group (water).

Reaction Mechanism: An S_N2 Transformation

The conversion of 2-diethylaminoethanol to 2-Bromo-N,N-diethylethylamine proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the strong hydrobromic acid. This protonation is a crucial activation step, as the hydroxide ion (OH-) is a poor leaving group, while water (H2O) is an excellent one. Subsequently, the bromide ion (Br-), a good nucleophile, attacks the carbon atom bearing the protonated hydroxyl group from the backside, leading to the displacement of a water molecule and the formation of the C-Br bond. The diethylamino group remains intact throughout this process.

Caption: S_N2 mechanism for the synthesis of 2-Bromo-N,N-diethylethylamine.

Experimental Protocol: A Step-by-Step Guide

This protocol details a robust method for the synthesis of this compound, adapted from established procedures for similar compounds.[5][6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 2-Diethylaminoethanol | 117.19 | 0.88 | ≥99% |

| Hydrobromic Acid | 80.91 | ~1.49 | 48% aqueous solution |

| Acetone | 58.08 | 0.791 | Reagent grade |

| Saturated Sodium Carbonate Solution | - | - | - |

| Ethyl Acetate | 88.11 | 0.902 | Reagent grade |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add a measured volume of 48% hydrobromic acid. The flask should be placed in an ice bath to manage the exothermic nature of the subsequent addition.

-

Addition of Starting Material: While vigorously stirring, slowly add 2-diethylaminoethanol dropwise to the cold hydrobromic acid. Maintain the temperature of the reaction mixture below 10°C during the addition.

-

Reflux: After the complete addition of 2-diethylaminoethanol, remove the ice bath and heat the mixture to reflux. The reflux temperature will be around 120-125°C. Continue the reflux for a specified period, typically several hours, to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

The crude product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

-

Purification:

-

Drying: Dry the purified white to off-white crystalline solid under vacuum to obtain the final product.

Liberation of the Free Amine (Optional)

For subsequent reactions where the free amine is required, the hydrobromide salt can be neutralized.[1][7]

-

Dissolve the this compound in water.

-

Add a saturated solution of sodium carbonate (Na2CO3) until the solution is basic (pH > 10).

-

Extract the liberated free amine into an organic solvent such as ethyl acetate.[1][7]

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the free amine.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Key Process Parameters and Expected Outcomes

| Parameter | Value/Range | Rationale |

| Molar Ratio (2-Diethylaminoethanol : HBr) | 1 : 2-3 | An excess of HBr ensures complete protonation of the alcohol and drives the reaction to completion. |

| Reaction Temperature | Reflux (~120-125°C) | Provides the necessary activation energy for the S_N2 reaction to proceed at a reasonable rate. |

| Reaction Time | 2-4 hours | Sufficient time for the reaction to reach completion, which can be monitored by techniques like TLC or GC. |

| Expected Yield | 70-85% | This is a typical yield range for this type of reaction under optimized conditions.[5] |

Safety Considerations

-

Hydrobromic Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.

-

2-Diethylaminoethanol: Flammable liquid and vapor. Harmful if swallowed or in contact with skin.

-

This compound: Toxic solid. Handle with care and avoid inhalation of dust.[8]

Conclusion

The synthesis of this compound via the bromination of 2-diethylaminoethanol is a well-established and efficient method. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, a high yield of the desired product can be consistently obtained. The resulting compound serves as a valuable intermediate in the synthesis of a multitude of pharmaceutical agents, underscoring the importance of this synthetic pathway in drug discovery and development.

References

- Buy this compound | 1069-72-3 - Smolecule. (n.d.).

- This compound synthesis - ChemicalBook. (n.d.).

- CAS No : 1069-72-3 | Product Name : this compound. (n.d.).

- β-BROMOETHYLAMINE HYDROBROMIDE - Organic Syntheses Procedure. (n.d.).

- 2-Bromo-N,N-dimethylethanamine hydrobromide | 2862-39-7 | FB140652 - Biosynth. (n.d.).

- This compound | 1069-72-3 - ChemicalBook. (n.d.).

- The Essential Role of 2-Chloro-N,N-diethylethylamine Hydrochloride in Modern Organic Synthesis. (n.d.).

- N,N-DIETHYLETHANAMINE | - atamankimya.com. (n.d.).

- N,N-Dimethylethylamine synthesis - ChemicalBook. (n.d.).

- Application Notes and Protocols: N-Ethylpentylamine Derivatives in Pharmaceutical Synthesis - Benchchem. (n.d.).

- CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents. (n.d.).

- 2-(Diethylamino)ethyl Bromide Hydrobromide 1069-72-3 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- 2-(Diethylamino)ethyl Bromide Hydrobromide, min 98%, 100 grams. (n.d.).

- 2-(Diethylamino)ethyl Bromide Hydrobromide 1069-72-3 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- 2-Bromoethylamine hydrobromide synthesis - ChemicalBook. (n.d.).

Sources

- 1. Buy this compound | 1069-72-3 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 1069-72-3 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Bromoethylamine hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 2-(Diethylamino)ethyl Bromide Hydrobromide | 1069-72-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to 2-Bromo-N,N-diethylethylamine Hydrobromide: Properties, Synthesis, and Applications

Introduction

2-Bromo-N,N-diethylethylamine hydrobromide is a key organic bromide recognized for its utility as a versatile synthetic intermediate, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive bromine atom and a diethylamino group, makes it a valuable building block for a variety of chemical transformations.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, and its applications, with a focus on providing practical insights for researchers and drug development professionals.

Molecular Structure and Identification

The unique reactivity of this compound stems from its molecular architecture. The presence of the bromine atom makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack, a fundamental principle in its synthetic applications.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1069-72-3[2][3][4][5][6] |

| Molecular Formula | C6H15Br2N[1][2][4][5] |

| Molecular Weight | 261.00 g/mol [1][5][6] |

| IUPAC Name | 2-bromo-N,N-diethylethanamine;hydrobromide[5] |

| InChI Key | HLMHCDKXKXBKQK-UHFFFAOYSA-N[4][5] |

| SMILES | CCN(CC)CCBr.Br |

Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various reaction conditions.

Table 2: Physical Properties

| Property | Value |

| Appearance | White to yellow crystalline solid/powder[1][4] |

| Melting Point | 211-215 °C (decomposes)[3] |

| Solubility | Soluble in polar solvents like water.[1] |

| Storage | Store in a cool, dry, and well-ventilated place, under an inert atmosphere.[7] It is also noted to be hygroscopic. |

Synthesis and Purification

The synthesis of this compound is typically achieved through the bromination of an ethylamine derivative. A common method involves the reaction of diethylamine with a 2-bromoethyl halide.[1] The resulting amine is then treated with hydrobromic acid to form the stable hydrobromide salt.[1]

A representative synthesis procedure is as follows:

-

Liberation of the Free Amine: this compound is dissolved in water. A saturated sodium carbonate solution is then added to neutralize the hydrobromide and liberate the free amine.[1][8]

-

Extraction: The free amine is extracted from the aqueous solution using an organic solvent such as ethyl acetate.[1][8]

-

Reaction: The extracted free amine is then reacted with a suitable brominating agent, such as 2-bromoethyl chloride, under controlled temperature conditions.[1]

-

Salt Formation and Isolation: The hydrobromide salt is subsequently formed and isolated through crystallization or precipitation.[1]

-

Purification: The product is washed with cold acetone to remove impurities.[1]

-

Drying: The purified product is dried to obtain the final white to yellow crystalline solid.[1]

Caption: A simplified workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The primary utility of this compound lies in its reactivity, which is dominated by the presence of the bromine atom. This allows it to participate in a range of chemical reactions, most notably nucleophilic substitution and alkylation reactions.[1]

Key Applications:

-

Organic Synthesis: It serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1]

-

Medicinal Chemistry: Its structural similarity to biologically active compounds has led to its use in biochemical studies, potentially in research related to neurotransmitter systems.[1] It has been used as a reagent in the synthesis of benzothiopyranoindazoles, which have shown anticancer activity against murine leukemias.[2][3]

Caption: Major application areas of this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the molecular structure of the compound.[4][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule.[4][10]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[8][9][10]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[5][11]

-

Hazards: It is toxic if swallowed and causes skin and serious eye irritation.[5][11] It may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[7]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5][7] If on skin, wash with plenty of soap and water.[5][7] If swallowed, seek immediate medical attention.[5][11]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of new pharmaceutical agents. A thorough understanding of its physical and chemical properties, as well as its safe handling, is paramount for its effective and responsible use in a research and development setting.

References

- Smolecule. (n.d.). Buy this compound | 1069-72-3.

- ChemicalBook. (n.d.). This compound synthesis.

- Sigma-Aldrich. (n.d.). 2-Bromo-N,N-diethylethylamine 98 1069-72-3.

- ChemicalBook. (n.d.). This compound(5392-81-4) 1 h nmr.

- ChemicalBook. (n.d.). This compound | 1069-72-3.

- Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE.

- Thermo Fisher Scientific. (n.d.). This compound, 98% 100 g | Contact Us.

- Pharmaffiliates. (n.d.). CAS No : 1069-72-3 | Product Name : this compound.

- CDH Fine Chemical. (n.d.). 2-Bromo Ethylamine Hydrobromide CAS No 2576-47-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- PubChem. (n.d.). 2-Bromo-N,N-diethylethanamine | C6H14BrN | CID 70608.

- Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific™.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(Diethylamino)ethyl Bromide Hydrobromide 1069-72-3.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1069-72-3 | SCBT.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

- 1. Buy this compound | 1069-72-3 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 1069-72-3 [chemicalbook.com]

- 4. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound(5392-81-4) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Bromo-N,N-diethylethanamine | C6H14BrN | CID 70608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Solubility of 2-Bromo-N,N-diethylethylamine Hydrobromide in Organic Solvents: A Physicochemical Analysis and Practical Guide

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-N,N-diethylethylamine hydrobromide (CAS 1069-72-3), a key intermediate in pharmaceutical synthesis.[1] Recognizing the scarcity of published quantitative solubility data, this document emphasizes the underlying physicochemical principles that govern its solubility in various organic solvents. We present a predictive framework based on solute-solvent interactions and provide a detailed, self-validating experimental protocol for researchers to determine thermodynamic solubility in their specific systems. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound's behavior in solution.

Introduction: Compound Profile

This compound is an amine salt with the linear formula (C₂H₅)₂NCH₂CH₂Br·HBr. It presents as a white to yellow crystalline solid and is a valuable synthetic intermediate, notably in the preparation of compounds with potential anticancer activity.[1] Understanding its solubility is critical for reaction engineering, purification, formulation, and process optimization.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1069-72-3 | [1][2] |

| Molecular Formula | C₆H₁₅Br₂N | [3] |

| Molecular Weight | 261.00 g/mol | [2] |

| Appearance | White to yellow crystalline solid/powder | [3][4] |

| Melting Point | 211-215 °C (decomposition) | [1] |

| Structure | (C₂H₅)₂NCH₂CH₂Br·HBr | |

The presence of a tertiary amine, a bromoalkane functional group, and its formulation as a hydrobromide salt defines its chemical behavior and solubility profile.

Theoretical Principles of Solubility

The dissolution of an ionic salt like this compound is a thermodynamic process governed by the interplay between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the resulting ions are stabilized by solvent molecules (solvation energy).[5] For dissolution to occur, the solvation energy must overcome the lattice energy.

Solute Characteristics

The compound exists as an ion pair in its solid state: the diethylaminoethyl bromide cation [(C₂H₅)₂NHCH₂CH₂Br]⁺ and the bromide anion [Br]⁻. The dominant intermolecular forces are strong ion-ion electrostatic attractions. The key to its solubility lies in the ability of a solvent to disrupt this ionic lattice.

Solvent Characteristics and Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational but simplified view.[6][7] A more nuanced analysis considers the following solvent properties:

-

Polarity and Dielectric Constant: Polar solvents are essential for dissolving ionic compounds. A high dielectric constant reduces the electrostatic force between the cation and anion, facilitating their separation.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding are particularly effective.

-

Polar Protic Solvents (e.g., water, methanol, ethanol) are excellent solvents for salts. Their hydroxyl (-OH) or amine (-NH) groups can act as hydrogen bond donors, effectively solvating the bromide anion. The oxygen or nitrogen atoms act as hydrogen bond acceptors, solvating the ammonium cation.[6][8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments and can solvate cations well through lone pairs on oxygen or nitrogen atoms. However, they are less effective at solvating small anions like bromide, as they lack hydrogen bond donor capabilities.[8]

-

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether) lack significant dipole moments and cannot form hydrogen bonds.[9] They are unable to overcome the strong ionic forces of the salt's crystal lattice, resulting in very poor solubility.[7]

The interplay of these factors is visually summarized in the diagram below.

Caption: Factors governing the dissolution of an ionic salt.

Predictive Solubility Profile

Based on the principles outlined above, the following table provides a predictive, qualitative assessment of the solubility of this compound in common organic solvents. This table is a predictive guide; experimental verification is required for quantitative applications.

| Solvent Class | Solvent Example | Key Interaction Mechanism | Predicted Solubility | Rationale |

| Polar Protic | Water (H₂O) | Strong H-bonding, High Polarity | High | Excellent solvation of both cation and anion. |

| Methanol (MeOH) | Strong H-bonding, High Polarity | High | Similar to water, effective at solvating ions.[7] | |

| Ethanol (EtOH) | H-bonding, Good Polarity | Moderate to High | Reduced polarity compared to MeOH may slightly lower solubility. | |

| Isopropanol (IPA) | H-bonding, Moderate Polarity | Moderate | Increased nonpolar character decreases solvating power. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High Polarity, Cation Solvation | Moderate | Strong cation solvation, but weaker anion solvation. |

| Dimethylformamide (DMF) | High Polarity, Cation Solvation | Moderate | Similar mechanism to DMSO. | |

| Acetonitrile (MeCN) | Moderate Polarity | Low to Moderate | Lower polarity and weaker interactions than DMSO/DMF. | |

| Acetone | Moderate Polarity | Low | Often used as an anti-solvent or for washing to remove more soluble impurities.[4] | |

| Nonpolar | Toluene | van der Waals forces | Insoluble | Insufficient energy to overcome lattice forces.[7] |

| Hexane | van der Waals forces | Insoluble | Aprotic and nonpolar; cannot solvate ions.[9] | |

| Diethyl Ether | Weak Dipole Moment | Insoluble | Very low polarity; unable to disrupt ionic lattice. | |

| Halogenated | Dichloromethane (DCM) | Dipole Moment | Low to Insoluble | While polar, it lacks H-bonding and has a low dielectric constant. |

| Chloroform (CHCl₃) | Dipole Moment | Low to Insoluble | Similar to DCM; may form weak H-bonds but generally a poor solvent for salts. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain accurate, quantitative data, the equilibrium (thermodynamic) solubility must be determined. The shake-flask method is a reliable and widely accepted technique.[10] This protocol ensures a self-validating system by confirming equilibrium has been reached.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (± 0.0001 g)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS, or gravimetric analysis)

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation:

-

To a series of vials, add an amount of this compound that is known to be in excess of its expected solubility. A good starting point is ~50-100 mg.

-

Accurately add a precise volume of the chosen solvent (e.g., 2.00 mL) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for an initial period of 24 hours. The goal is to achieve a dynamic equilibrium between the dissolved and undissolved solid.[10]

-

-

Phase Separation & Sampling (Timepoint 1):

-

Remove the vials from the shaker and let them stand for 30 minutes to allow solids to settle.

-

To ensure complete removal of solids, centrifuge the vials (e.g., 10 minutes at 10,000 rpm).

-

Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent suspended microcrystals from artificially inflating the result.[11]

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.

-

Analyze the diluted sample using a pre-calibrated method (e.g., HPLC-UV) to determine the concentration. Alternatively, for non-volatile solvents, a gravimetric method can be used by evaporating a known volume of the filtrate to dryness and weighing the residue.

-

-

Validation for Equilibrium (Timepoint 2):

-

Return the original slurry vials to the shaker and continue agitating for another 24 hours (48 hours total).

-

Repeat steps 3 and 4.

-

Compare the concentration measured at 48 hours with the concentration measured at 24 hours. If the values are within an acceptable margin of error (e.g., <5%), equilibrium has been reached. If the concentration has increased, it indicates that equilibrium was not yet achieved, and agitation should continue for a further 24 hours.[10]

-

-

Data Reporting:

-

Once equilibrium is confirmed, report the final concentration as the thermodynamic solubility at the specified temperature, typically in units of mg/mL or g/100 mL.

-

Conclusion

References

- Vertex AI Search. (n.d.). Factors That Affect Solubility.

- Quora. (2018). On which factors solubility of ionic compounds depends?.

- Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility.

- Smolecule. (n.d.). Buy this compound | 1069-72-3.

- Sigma-Aldrich. (n.d.). 2-Bromo-N,N-diethylethylamine 98 1069-72-3.

- ChemicalBook. (2025). This compound | 1069-72-3.

- PubChem. (n.d.). 2-Bromo-N,N-diethylethanamine | C6H14BrN | CID 70608.

- Thermo Scientific Chemicals. (n.d.). This compound, 98% 100 g.

- Unknown. (n.d.). Experiment 4 Solubility of a Salt.

- Sirius Analytical. (n.d.). Measuring the solubility of salts of basic drugs without first creating the salts.

- Chemistry LibreTexts. (2021). 2.2: Solubility Lab.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1069-72-3.

- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?.

- Quora. (2019). Are there any salts that are soluble in organic solvents?.

- Quora. (2018). Are amines soluble in organic solvents?.

- Unknown. (2023). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.

- ResearchGate. (2025). (PDF) Study of bromide salts solubility in the (m1KBr+m2CaBr2)(aq) system at T=323.15K.

- Biosynth. (n.d.). 2-Bromo-N,N-dimethylethanamine hydrobromide | 2862-39-7.

- Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE.

Sources

- 1. This compound | 1069-72-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 426861000 [thermofisher.com]

- 4. Buy this compound | 1069-72-3 [smolecule.com]

- 5. quora.com [quora.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. quora.com [quora.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. quora.com [quora.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mechanism of Action of 2-Bromo-N,N-diethylethylamine Hydrobromide

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-Bromo-N,N-diethylethylamine hydrobromide. Primarily utilized as a synthetic intermediate, its biological and chemical activities are dictated by its structure as a 2-haloethylamine. The core of its mechanism is a spontaneous, intramolecular cyclization reaction to form a highly strained and exceptionally reactive N,N-diethylaziridinium ion. This cationic intermediate is a potent electrophile that readily alkylates a wide range of biological and chemical nucleophiles. This guide will dissect this mechanism, detail the experimental methods used to characterize its reactivity, and discuss the toxicological and synthetic implications of its action.

Introduction

This compound is a crystalline solid belonging to the 2-haloethylamine class of compounds. While it is most frequently encountered in organic synthesis as a precursor for introducing the N,N-diethylethylamino moiety into pharmaceuticals and other fine chemicals, its structural similarity to nitrogen mustards imparts a significant, and often latent, biological activity.[1][2] Understanding the fundamental chemical reactivity of this compound is paramount for its safe handling, its efficient use in synthesis, and for predicting its potential pharmacological and toxicological effects. Unlike receptor-mediated agonists or antagonists, the mechanism of action of 2-Bromo-N,N-diethylethylamine is not defined by a specific protein target but by its intrinsic chemical destiny: the formation of a powerful alkylating agent.[3] This guide offers a detailed examination of this process, from the initial activation step to its ultimate reaction with nucleophilic targets.

Physicochemical Properties and Initial Reactivity

The compound is supplied as a hydrobromide salt, which enhances its stability and water solubility.[3] For the amine to exhibit its characteristic reactivity, it must be in its free base form. This is typically achieved by neutralization with a mild base, such as sodium carbonate, which deprotonates the tertiary ammonium salt, liberating the lone pair of electrons on the nitrogen atom.[4] This lone pair is the critical functional group that initiates the entire mechanistic cascade.

| Property | Value | Source |

| CAS Number | 1069-72-3 | |

| Molecular Formula | C₆H₁₄BrN · HBr | |

| Molecular Weight | 261.00 g/mol | |

| Appearance | White to yellow crystalline solid | [3] |

| Melting Point | 211-215 °C (decomposes) | |

| Primary Hazard Class | Acute Toxicity 2 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3 |

Core Mechanism of Action: Aziridinium Ion Formation

The defining mechanistic feature of 2-haloethylamines is their propensity to undergo a rapid intramolecular nucleophilic substitution (an SNi reaction).[5] Once the free amine is liberated, the nitrogen's lone pair of electrons attacks the adjacent carbon atom bearing the bromine atom. This concerted reaction displaces the bromide leaving group and results in the formation of a strained, three-membered heterocyclic cation: the N,N-diethylaziridinium ion .[2][6]

This cyclization is kinetically favored due to the proximity of the reacting centers, creating a highly effective molarity for the intramolecular reaction.[5] The resulting aziridinium ion is a "hard" and highly reactive electrophile, driven by the significant ring strain of the three-membered ring.[7] This intermediate is the ultimate alkylating species responsible for the compound's biological and chemical effects.

Biological Implications: Alkylation of Cellular Nucleophiles

The high electrophilicity of the aziridinium ion makes it a non-specific alkylating agent, capable of reacting with a multitude of nucleophilic sites within a biological system. This reactivity is the basis for the cytotoxicity observed in related nitrogen mustard compounds.[3] Key biological targets include:

-

Nucleic Acids: The N7 position of guanine and, to a lesser extent, adenine in DNA are susceptible to alkylation.[8] This covalent modification can disrupt DNA replication and transcription, leading to mutagenesis and apoptosis.

-

Proteins: The sulfhydryl group of cysteine residues and the imidazole nitrogen of histidine are potent nucleophiles that can readily react with the aziridinium ion. Alkylation of critical enzyme or structural protein residues can lead to loss of function and cellular damage.[3]

-

Small Molecules: Endogenous nucleophiles such as glutathione can be depleted through alkylation, leading to increased oxidative stress.

Experimental Protocol: Quantifying Alkylating Activity via NBP Assay

The alkylating potential of compounds like 2-Bromo-N,N-diethylethylamine can be quantitatively assessed using the 4-(p-nitrobenzyl)pyridine (NBP) colorimetric assay. NBP is a nucleophile that, upon alkylation, forms a product which produces a vibrant purple color in a basic solution. The intensity of this color, measured spectrophotometrically, is directly proportional to the alkylating capacity of the test compound.

Workflow for NBP Alkylation Assay

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for determining the activity of alkylating agents.

-

Preparation of Free Amine: Dissolve this compound in a minimal amount of water. Add an equal volume of saturated sodium carbonate solution and ethyl acetate. Stir vigorously for 15-20 minutes. Separate the organic (ethyl acetate) layer containing the free amine and use it for the subsequent steps.

-

Reagent Preparation:

-

NBP Reagent: Prepare a 5% (w/v) solution of 4-(p-nitrobenzyl)pyridine in acetone.

-

Test Solution: Prepare a stock solution of the free amine (from Step 1) in acetone at a known concentration (e.g., 10 mM).

-

Base Solution: Prepare a 0.25 M solution of sodium hydroxide (NaOH) in deionized water.

-

-

Reaction:

-

In a test tube, add 0.4 mL of the NBP Reagent.

-

Add 0.2 mL of the Test Solution.

-

Incubate the mixture in a water bath at 60°C for 1 hour.

-

Prepare a blank control using 0.2 mL of pure acetone instead of the Test Solution.

-

-

Color Development and Extraction:

-

Remove the tubes from the water bath and cool to room temperature.

-

Add 2 mL of acetone and 5 mL of ethyl acetate to each tube.

-

Add 1.5 mL of the 0.25 M NaOH solution.

-

Immediately cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the colored adduct into the ethyl acetate layer.

-

-

Measurement:

-

Allow the layers to separate.

-

Carefully transfer the upper organic (ethyl acetate) layer to a cuvette.

-

Within 2-5 minutes of adding the base, measure the absorbance at a wavelength between 545 nm and 560 nm using a spectrophotometer, zeroed against the blank control.

-

-

Analysis: The absorbance value is directly proportional to the extent of NBP alkylation by the test compound.

Toxicological Profile and Safety

The mechanism of action directly informs the compound's toxicological profile. As a potent, non-specific alkylating agent, this compound is classified as highly toxic.

-

Acute Toxicity: It is fatal if swallowed.

-

Irritation: It causes severe skin irritation and serious eye damage.

-

Respiratory Hazard: Inhalation may cause respiratory tract irritation.

Due to its high reactivity and toxicity, this compound must be handled with extreme caution using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood to prevent inhalation.

Conclusion

The mechanism of action of this compound is a classic example of intramolecular catalysis leading to the formation of a highly reactive intermediate. The conversion of the relatively stable 2-haloethylamine into a potent N,N-diethylaziridinium ion electrophile is the central event that dictates its utility as a synthetic reagent and its hazard as a cytotoxic agent. By understanding this core chemical transformation, researchers can better leverage its synthetic potential while mitigating the significant risks associated with its handling and use. The principles outlined in this guide—intramolecular cyclization, reactive intermediate formation, and nucleophilic trapping—are fundamental concepts in organic chemistry with profound implications for drug development, toxicology, and chemical biology.

References

- Smolecule. (n.d.). Buy this compound | 1069-72-3.

-

Rock, C. L., & Bazzi, H. S. (2006). Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone. Journal of the American Chemical Society, 128(51), 16486-16493. Available from: [Link]

-

Kim, B., & Kim, H. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. Available from: [Link]

-

Kim, J. H., & Thomas, J. J. (1992). Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents. Bulletin of environmental contamination and toxicology, 49(6), 879–885. Available from: [Link]

-

ResearchGate. (2014). NBP Assay (4-(p-nitrobenzyl)pyridine) protocol?. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring opening of aziridinium ion 317 with various nucleophiles. Retrieved from [Link]

-

Musser, S. M., Pan, S. S., & Callery, P. S. (1992). Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. Chemical research in toxicology, 5(1), 95–99. Available from: [Link]

-

Semantic Scholar. (n.d.). Use of 4-(nitrobenzyl)pyridine (4-nbp) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents. Retrieved from [Link]

-

International Online Medical Council. (n.d.). Synthesis, alkylating activity and physicochemical study of nitrogen mustard agent for brain delivery. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthetic Applications of Aziridinium Ions. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

-

MDPI. (2023). Intramolecular Cyclization. Retrieved from [Link]

-

PubMed. (n.d.). Total synthesis of (+/-)-cytisine via the intramolecular heck cyclization of activated N-alkyl glutarimides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

-

MDPI. (n.d.). Combined Cytotoxicity of the Phycotoxin Okadaic Acid and Mycotoxins on Intestinal and Neuroblastoma Human Cell Models. Retrieved from [Link]

-

PubMed. (n.d.). Cytotoxicity of metals common in mining effluent to rainbow trout cell lines and to the ciliated protozoan, Tetrahymena thermophila. Retrieved from [Link]

Sources

- 1. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Reactive Potential: A Technical Guide to the Biological Activities of 2-Bromo-N,N-diethylethylamine Hydrobromide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the potential biological activities of 2-Bromo-N,N-diethylethylamine hydrobromide. While primarily recognized as a versatile synthetic intermediate, its structural motifs suggest a range of pharmacological possibilities. This guide synthesizes current understanding, proposes avenues for investigation, and provides detailed methodologies to empower researchers in unlocking the therapeutic or toxicological profile of this reactive compound.

Compound Profile: A Chemist's Perspective

This compound is a white to yellow crystalline solid with the chemical formula C₆H₁₅Br₂N.[1] Its structure, featuring a tertiary amine and a reactive bromo-ethyl group, is the cornerstone of its utility in organic synthesis and the foundation for its predicted biological effects. The hydrobromide salt form enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅Br₂N | [1] |

| Molecular Weight | 261.00 g/mol | |

| Appearance | White to yellow crystalline solid | [1] |

| CAS Number | 1069-72-3 |

The key to its reactivity lies in the electrophilic nature of the carbon atom bonded to the bromine, making it susceptible to nucleophilic substitution. This property is extensively exploited in the synthesis of more complex molecules, including pharmaceuticals.[1]

Caption: Chemical structure of this compound.

Postulated Biological Activities: From Structural Analogy to Testable Hypotheses

Direct research into the biological effects of this compound is limited. However, its structural similarity to known bioactive molecules allows for the formulation of several compelling hypotheses regarding its potential pharmacological and toxicological profile.

Anticholinergic and Cholinergic System Modulation

The presence of a tertiary amine, specifically a diethylaminoethyl group, is a common feature in many compounds that interact with the cholinergic system.[2] Tertiary amines can often cross the blood-brain barrier, potentially leading to central nervous system effects.[3]

Hypothesis: this compound may act as an antagonist at muscarinic acetylcholine receptors or as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. Such activity could lead to a range of anticholinergic effects.

Causality: The nitrogen atom's lone pair of electrons can interact with the active site of acetylcholinesterase or muscarinic receptors. The overall size and conformation of the molecule will determine the nature and potency of this interaction.

Caption: Potential sites of action in a cholinergic synapse.

Cytotoxicity and Anticancer Potential

This compound is utilized as a synthetic precursor for benzothiopyranoindazoles, compounds reported to have anticancer activity against murine leukemias. While this is an indirect association, the reactivity of the parent compound itself warrants investigation. As an alkylating agent, it has the potential to react with nucleophilic sites on biomolecules, including DNA.[1]